molecular formula C7H7N3O B1384302 3-Amino-1H-indazol-4-ol CAS No. 88805-68-9

3-Amino-1H-indazol-4-ol

Cat. No.: B1384302
CAS No.: 88805-68-9
M. Wt: 149.15 g/mol
InChI Key: PGBXYVFBYTUTLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1H-indazol-4-ol: is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are used in various medicinal applications. The compound features an indazole core with an amino group at the 3-position and a hydroxyl group at the 4-position, making it a versatile scaffold for chemical modifications and biological studies .

Biochemical Analysis

Biochemical Properties

3-Amino-1H-indazol-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect cell signaling pathways and other cellular processes . Additionally, this compound has shown interactions with proteins involved in apoptosis, such as the Bcl-2 family members, thereby influencing cell survival and death .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been demonstrated to inhibit the proliferation of various cancer cell lines, including lung, leukemia, prostate, and hepatoma cells . This compound influences cell function by modulating cell signaling pathways, such as the p53/MDM2 pathway, which is crucial for cell cycle regulation and apoptosis . Furthermore, this compound affects gene expression and cellular metabolism, leading to changes in the expression of genes involved in cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases, inhibiting their activity and thereby disrupting cell signaling pathways . This compound also influences enzyme activity, either inhibiting or activating them, which can lead to changes in cellular processes. Additionally, this compound can alter gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects, such as hypertension and other toxicities . These threshold effects highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . This compound can affect metabolic flux and alter the levels of various metabolites, influencing overall cellular metabolism . Understanding these metabolic pathways is essential for optimizing the therapeutic use of this compound and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its activity and function. For example, this compound can be transported into cells via specific membrane transporters, and its distribution within tissues can be influenced by binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic use.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Transition Metal Catalyzed Reactions: One common method involves the use of copper(II) acetate as a catalyst.

    Reductive Cyclization Reactions: Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines.

Industrial Production Methods:

    Catalyst-Free Methods: Industrial production often favors catalyst-free methods due to their cost-effectiveness and simplicity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

Properties

IUPAC Name

3-amino-1H-indazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-7-6-4(9-10-7)2-1-3-5(6)11/h1-3,11H,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBXYVFBYTUTLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50527676
Record name 3-Amino-1,2-dihydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50527676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88805-68-9
Record name 3-Amino-1H-indazol-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88805-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-1,2-dihydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50527676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 20 ml of diethyl ether solution containing 600 mg of magnesium powder was added dropwise a mixed solution consisting of 1.68 g of 3-amino-4-chloroindazole prepared by the method as described in Beck. Gunkther et al., Justus Liebigs Ann. Chem., 716, 47(1968), 2.06 g of isopropyl bromide and 20 ml of diethyl ether. Into the solution were introduced dried oxygen gas and dried carbon dioxide gas for 10 hours so as to reflux the solution, and the solution was left to stand for 12 hours. The pH of the solution was adjusted to 4.0 by adding dropwise sulfuric acid to the solution at 0° C. The solution was added with 50 ml of water and filtered. To the aqueous layer of the filtrate was added an aqueous potassium carbonate solution to separate crystals. The crystals were obtained by filtration and dried to give 0.626 g of 3-amino-4-hydroxyindazole having the following analytical values in a yield of 42%.
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
2.06 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
600 mg
Type
reactant
Reaction Step Seven
Quantity
20 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1H-indazol-4-ol
Reactant of Route 2
Reactant of Route 2
3-Amino-1H-indazol-4-ol
Reactant of Route 3
3-Amino-1H-indazol-4-ol
Reactant of Route 4
Reactant of Route 4
3-Amino-1H-indazol-4-ol
Reactant of Route 5
3-Amino-1H-indazol-4-ol
Reactant of Route 6
3-Amino-1H-indazol-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.